molecular formula C10H13BrClNO B14464477 6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide CAS No. 67544-45-0

6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide

Cat. No.: B14464477
CAS No.: 67544-45-0
M. Wt: 278.57 g/mol
InChI Key: IGOAFKPVUOGEHM-UHFFFAOYSA-N
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Description

6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide is a chemical compound with a unique structure that includes an amino group, a chlorine atom, and a hydroxyl group attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The amino group is then chlorinated using reagents like thionyl chloride.

    Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxyl group.

    Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding a simpler amine derivative.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but lacks the chlorine and hydroxyl groups.

    6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but lacks the chlorine atom.

    6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but without the hydrobromide salt.

Uniqueness

The presence of both the chlorine and hydroxyl groups in 6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

67544-45-0

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

6-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide

InChI

InChI=1S/C10H12ClNO.BrH/c11-10-8-3-2-7(12)5-6(8)1-4-9(10)13;/h1,4,7,13H,2-3,5,12H2;1H

InChI Key

IGOAFKPVUOGEHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2Cl)O.Br

Origin of Product

United States

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